1-[(Morpholin-4-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC18026052
Molecular Formula: C9H16ClNO3
Molecular Weight: 221.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16ClNO3 |
|---|---|
| Molecular Weight | 221.68 g/mol |
| IUPAC Name | 1-(morpholin-4-ylmethyl)cyclopropane-1-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H15NO3.ClH/c11-8(12)9(1-2-9)7-10-3-5-13-6-4-10;/h1-7H2,(H,11,12);1H |
| Standard InChI Key | HVRUGAALGPLTHN-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1(CN2CCOCC2)C(=O)O.Cl |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, 1-[(morpholin-4-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride, reflects its three-dimensional architecture:
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A cyclopropane ring (C3H6) forms the central scaffold, with one carbon atom bonded to both a carboxylic acid (–COOH) and a morpholine-containing methyl group (–CH2–N–(C2H4O)2).
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The morpholine group (C4H9NO) is a six-membered heterocycle containing one nitrogen and one oxygen atom, conferring polarity and hydrogen-bonding capacity.
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The hydrochloride salt enhances solubility in polar solvents, a common modification for pharmaceutical intermediates .
Molecular Formula: C9H14ClNO3
Molecular Weight: 235.67 g/mol (calculated from constituent atomic masses).
Comparative analysis with structurally related compounds reveals key distinctions:
The methylene (–CH2–) bridge in 1-[(morpholin-4-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride introduces conformational flexibility absent in analogs with direct morpholine-cyclopropane bonding .
Synthesis and Reaction Pathways
While no explicit synthesis route for this compound is documented in the provided sources, its preparation likely involves:
Cyclopropanation Strategies
Cyclopropane rings are typically formed via Simmons–Smith reactions or transition-metal-catalyzed couplings. For example, 1-(4-bromophenyl)cyclopropane-1-carboxylic acid—a precursor in biphenyl synthesis—is generated using Pd(0)-catalyzed Suzuki-Miyaura cross-coupling . Adapting this method, a brominated cyclopropane intermediate could react with a morpholine-containing nucleophile.
Functional Group Installation
The morpholine-methyl group may be introduced through:
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Mitsunobu Reaction: Coupling a hydroxyl-containing cyclopropane derivative with morpholine using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
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Reductive Amination: Reacting a cyclopropane aldehyde with morpholine in the presence of NaBH3CN .
Post-synthesis, treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity and stability .
Physicochemical Properties
Solubility and Stability
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Solubility: Hydrochloride salts generally exhibit high solubility in water and polar aprotic solvents (e.g., DMSO, DMFA). The morpholine group enhances solubility in alcohols .
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Thermal Stability: Cyclopropane’s ring strain (≈27 kcal/mol) may lower decomposition temperatures compared to unstrained analogs. Differential scanning calorimetry (DSC) data for similar compounds show melting points near 180–220°C .
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include:
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NMR Spectroscopy:
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